(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide
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Description
“(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide” is a chemical compound with the CAS Number: 1807939-55-4 . It has a molecular weight of 248.28 . The IUPAC name for this compound is (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17)/t11-,12+/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.28 . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of related compounds, such as laquinimod and benzene tricarboxamide derivatives, provides insights into the chemical properties and potential applications of similar compounds. For instance, laquinimod, a drug in clinical trials for multiple sclerosis, involves complex synthetic pathways that highlight the importance of intramolecular proton transfer mechanisms and solvolysis reactions, which may also be relevant to the synthesis and understanding of "(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide" derivatives (Jansson et al., 2006). Similarly, the synthesis of benzene tricarboxamide derivatives reveals the role of aliphatic chains in influencing crystal structures, which could be significant for designing materials with specific physical properties (Jiménez et al., 2009).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to "(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide", focusing on their effects on calcium channels and potential cardiovascular applications. These investigations suggest that modifications to the phenyl-5-oxo-hexahydroquinoline derivatives can impact calcium channel antagonistic activity, which is crucial for developing new therapeutic agents (Şimşek et al., 2006). Additionally, the synthesis and evaluation of difluoro-substituted hexahydroquinoline derivatives for cardiovascular activity further demonstrate the potential of such compounds in medicinal chemistry (Gupta & Misra, 2008).
Supramolecular Chemistry
Research on polyamide pseudorotaxanes, rotaxanes, and catenanes based on bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x ethers provides a foundation for understanding the supramolecular chemistry of complex molecular systems. Such studies are relevant for the development of new materials and molecular machines, where the intricate balance of molecular interactions can be finely tuned for specific applications (Gibson et al., 2004).
properties
IUPAC Name |
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILJQGMAXBBCA-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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